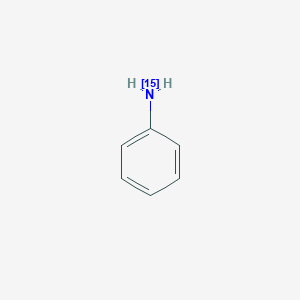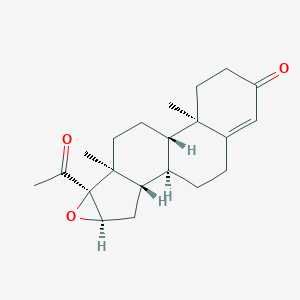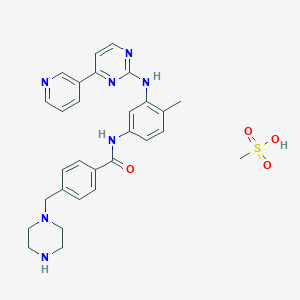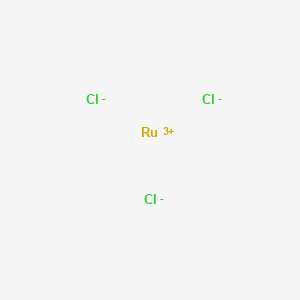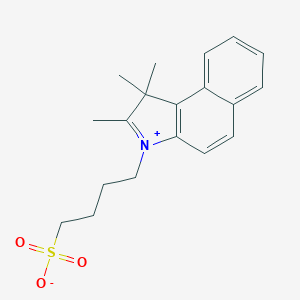
1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
Descripción general
Descripción
Synthesis Analysis
The synthesis of indolium-based compounds involves several chemical reactions, including slow evaporation techniques using solvents such as methanol and reactions with carbon disulfide and benzylamine for the formation of mesoionic compounds. These synthesis processes allow for the growth of crystals and the formation of new molecular structures with specific physicochemical properties (Palaniyasan et al., 2021); (Tominaga et al., 1973).
Molecular Structure Analysis
The molecular structure of indolium derivatives is characterized using techniques such as single-crystal X-ray diffraction. This analysis reveals the crystal systems and space groups, contributing to the understanding of the compound's structural features and stability under various conditions (Palaniyasan et al., 2021).
Chemical Reactions and Properties
Indolium compounds participate in various chemical reactions, including alkylation under solvent-free conditions and the formation of semisquaraines with specific photophysical properties. These reactions are crucial for modifying the compound's properties for potential applications in electronics and photonics (Trang & Phuong, 2019); (Khopkar et al., 2019).
Physical Properties Analysis
The physical properties, including thermal stability and optical properties, are critical for the compound's application in industrial processes. High-temperature stability and specific bandgap values indicate the material's suitability for nonlinear optical applications (Palaniyasan et al., 2021).
Chemical Properties Analysis
The chemical properties of indolium derivatives, such as reactivity with bisulfite and subsequent interactions with metal ions, demonstrate the compound's potential for sensor applications and metal ion detection. These properties are essential for developing new materials with specific sensing capabilities (Zeng et al., 2018).
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole synthesis has been a significant area of research due to the wide range of biological activities associated with indole alkaloids. A comprehensive framework for the classification of all indole syntheses has been proposed, highlighting the diverse methods developed over the years. This classification could be relevant for understanding the synthesis pathways that might involve "1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium" or similar compounds (Taber & Tirunahari, 2011).
Electrochemical Applications
The electrochemical properties of various cations, including indolium-based compounds, have been studied for their potential use in ionic liquids and other organic salts. These studies focus on the reduction mechanisms at the negative electrode, which is critical for designing electrochemical applications such as batteries and capacitors (Lane, 2012).
Ionic Liquid-Modified Materials
Ionic liquids, possibly including indolium derivatives, have been used to modify materials for solid-phase extraction and separation. This research highlights the potential of ionic liquid-modified materials in analytical chemistry, particularly for enhancing the efficiency of separation processes (Vidal, Riekkola, & Canals, 2012).
Corrosion Inhibition
Research into the performance of ionic liquids, including indolium-based compounds, as eco-friendly corrosion inhibitors has revealed their effectiveness across various media. These compounds adsorb at the metal/alloy interface, preventing corrosion, which is crucial for industrial applications where corrosion resistance is needed (Ardakani, Kowsari, Ehsani, & Ramakrishna, 2021).
Synthetic and Pharmacological Potential
The synthetic and pharmacological potentials of compounds with a sultone core, similar in complexity to indolium derivatives, have been explored. These compounds have been found to possess attractive pharmacological properties, hinting at the possible applications of "1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium" in drug development and other pharmaceutical applications (Hryhoriv, Lega, & Shemchuk, 2021).
Propiedades
IUPAC Name |
4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCURKVOCXJAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069739 | |
| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium | |
CAS RN |
63149-24-6 | |
| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1,2-Trimethyl-1H-benzo(E)indolium-3-yl)butane-1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1,1,2-TRIMETHYL-1H-BENZO(E)INDOLIUM-3-YL)BUTANE-1-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9KRO9XD0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



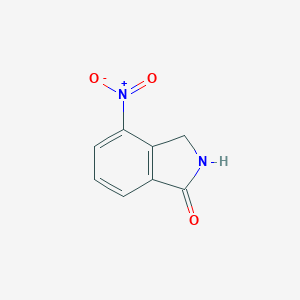
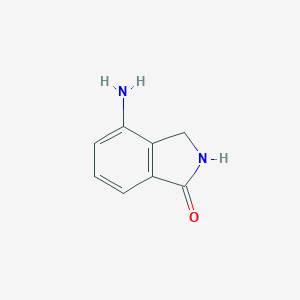
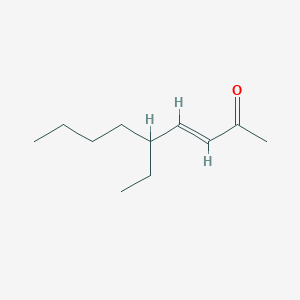
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)
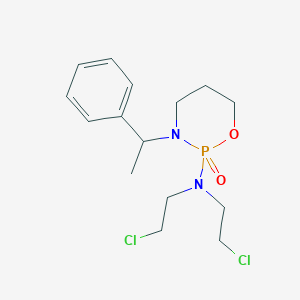
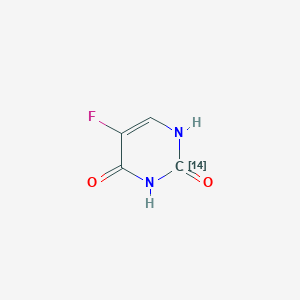
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
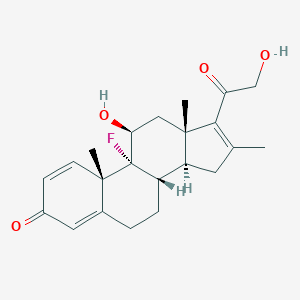
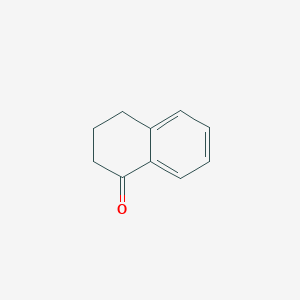
![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)
